5-(5-Methylpyrazin-2-yl)thiazol-2-amine
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Overview
Description
5-(5-Methylpyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the pyrazine ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of phosphorus pentachloride (PCl5) to activate the carboxylic acid, followed by the addition of thioamide to form the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylpyrazin-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring’s C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
5-(5-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The exact mechanism of action of 5-(5-Methylpyrazin-2-yl)thiazol-2-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions suggests that it can form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(5-Methylpyrazin-2-yl)thiazol-2-amine is unique due to the presence of both thiazole and pyrazine rings, which confer a combination of biological activities not commonly found in other thiazole derivatives. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(5-methylpyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-11-6(3-10-5)7-4-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
OFPPXFZCGFMMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CN=C(S2)N |
Origin of Product |
United States |
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